(2,2-Diethoxyethyl)(p-tolyl)sulfane
Overview
Description
“(2,2-Diethoxyethyl)(p-tolyl)sulfane” is a chemical compound with the molecular formula C13H20O2S . It has a molecular weight of 240.36 g/mol. This compound has been identified as having a broad range of applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “(2,2-Diethoxyethyl)(p-tolyl)sulfane” consists of a p-tolyl group (a methyl-substituted phenyl group) and a 2,2-diethoxyethyl group linked by a sulfane bridge . The exact structure can be represented by the InChI string and the Canonical SMILES string .
Physical And Chemical Properties Analysis
“(2,2-Diethoxyethyl)(p-tolyl)sulfane” has several computed properties . It has a molecular weight of 240.36 g/mol, a XLogP3-AA of 2.7, and a topological polar surface area of 43.8 Ų. It has no hydrogen bond donors, three hydrogen bond acceptors, and five rotatable bonds .
Scientific Research Applications
Experimental and Computational Approaches on Pyran Derivatives for Acid Corrosion
Pyran derivatives have been synthesized and characterized for their corrosion mitigation potential on mild steel in sulfuric acid solution. These derivatives, including structures related to (2,2-Diethoxyethyl)(p-tolyl)sulfane, exhibited high inhibition efficiency, suggesting applications in protective coatings and corrosion inhibitors. The study utilized FTIR, Mass spectroscopy, weight loss, electrochemical measurements, and quantum chemical studies to evaluate the performance of these compounds. Their adsorption followed Langmuir isotherm, indicating potential for targeted application in material preservation and engineering solutions (Saranya et al., 2020).
Synthesis of Enantiomerically Pure Cyclopropylphosphonate Analogues
Research into the synthesis of enantiomerically pure cyclopropylphosphonate analogues of nucleotides via asymmetric cyclopropanation has been conducted. This includes the use of (S)-(+)-(1-Diethoxyphosphoryl)vinyl p-tolyl sulfoxide, showcasing the utility of (2,2-Diethoxyethyl)(p-tolyl)sulfane derivatives in the creation of antiviral 1-alkenylphosphonic acid derivatives of purines. This synthesis route highlights the compound's role in the development of new pharmaceuticals and therapeutic agents, demonstrating versatility and potential for innovation in drug design (Midura et al., 2003).
Advanced Catalysis in Organic Synthesis
The compound has been implicated in advanced catalysis processes, such as the rhodium-catalyzed asymmetric ring opening of oxabicyclic alkenes with sulfur nucleophiles. This methodology has enabled the synthesis of 2-sulfanyl-1,2-dihydro-naphthalen-1-ols, showcasing the compound's role in facilitating significant chemical transformations. Such catalytic processes are foundational in the synthesis of complex organic molecules, indicating (2,2-Diethoxyethyl)(p-tolyl)sulfane's relevance in synthetic chemistry and material science applications (Leong & Lautens, 2004).
Development of High-Performance Materials
The compound's derivatives have been explored for their potential in developing high-performance materials, such as in the copolymerization processes for improving the electrochemical performance in lithium–sulfur batteries. The research demonstrates the utility of sulfur-containing compounds in enhancing battery performance, highlighting their significance in energy storage technologies and the development of next-generation batteries (Oschmann et al., 2015).
properties
IUPAC Name |
1-(2,2-diethoxyethylsulfanyl)-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2S/c1-4-14-13(15-5-2)10-16-12-8-6-11(3)7-9-12/h6-9,13H,4-5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOGWUVOCUTQOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CSC1=CC=C(C=C1)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426730 | |
Record name | 1-[(2,2-Diethoxyethyl)sulfanyl]-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Diethoxyethyl)(p-tolyl)sulfane | |
CAS RN |
51830-50-3 | |
Record name | 1-[(2,2-Diethoxyethyl)sulfanyl]-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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